molecular formula C13H24N4O3S B041137 (+)-Timolol CAS No. 26839-76-9

(+)-Timolol

Cat. No. B041137
CAS RN: 26839-76-9
M. Wt: 316.42 g/mol
InChI Key: BLJRIMJGRPQVNF-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of Timolol involves several chemical reactions, typically starting from readily available precursors. The exact process can vary depending on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

Timolol is a relatively small molecule, with a molecular formula of C13H24N4O3. It contains a morpholine ring and a tertiary amine group, which are key functional groups that enable its biological activity.



Chemical Reactions Analysis

As a drug, Timolol doesn’t undergo significant chemical reactions under normal physiological conditions. However, it can be metabolized in the body, primarily in the liver, through reactions catalyzed by enzymes.



Physical And Chemical Properties Analysis

Timolol is a white, odorless crystalline powder that is soluble in water, methanol, and alcohol. It has a melting point of about 200-201°C.


Scientific Research Applications

  • Ocular Applications :

    • It reduces intraocular pressure by blocking endogenous adrenergic stimulation contributing to the formation of aqueous humor by the ciliary processes, particularly useful in the treatment of glaucoma (Neufeld, 1979).
    • Timolol has been shown to lower intraocular pressure at both 0.5% and 0.25% dose levels, indicating its effectiveness in various concentrations (Affrime et al., 1980).
    • Innovations like contact lenses releasing timolol during exposure to natural daylight offer advantages over traditional eye-drops for glaucoma patients, suggesting a passive and sustained drug delivery mechanism (Mu et al., 2018).
    • It may have a vasoconstrictive effect on the retinal arteries, influencing blood flow within the eye (Martin & Rabineau, 2005).
  • Cardiovascular Applications :

    • Timolol significantly reduces heart rate and prevents the spread of ischemic damage in the myocardium, which is beneficial in conditions like acute myocardial ischemia (Lefer, Cohn, & Osman, 1977).
    • It has been effective in treating angina, hypertension, and may reduce mortality and reinfarction rates in patients with myocardial infarction, indicating its broad cardiovascular applications (Dunn & Frohlich, 1981).
  • Neuroprotective Effects :

    • Timolol has demonstrated direct neuroprotective effects against retinal damage, both in vitro and in vivo, indicating its potential in protecting neural tissues (Goto et al., 2002).
  • Dermatological Applications :

    • It's used in dermatology for conditions like infantile hemangioma, pyogenic granulomas, Kaposi sarcoma, chronic wound healing, postsurgical wounds, acne vulgaris, rosacea, and eczema, showcasing its versatility (Alzaid et al., 2021).
  • Adverse Effects and Considerations :

    • While generally well-tolerated, Timolol can cause allergic contact dermatitis in some cases, highlighting the need for careful monitoring and consideration of patient history (Vozmediano et al., 1986).
    • Preservative-free 0.5% timolol eye drops minimize toxic adverse effects and are recommended for patients with ocular surface disease, long-term multidrop therapy, or discomfort due to preservatives (Rosin & Bell, 2013).

Safety And Hazards

Timolol is generally safe when used as prescribed, but it can cause side effects such as bradycardia, hypotension, and bronchospasm. It should be used with caution in patients with asthma, COPD, or heart failure.


Future Directions

Research into Timolol and similar drugs continues, with a focus on developing more selective beta-blockers, optimizing dosing regimens, and exploring new therapeutic applications.


Please consult relevant scientific literature and databases for more detailed and up-to-date information. Always refer to appropriate safety data sheets and medical guidelines when handling pharmaceutical substances.


properties

IUPAC Name

(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJRIMJGRPQVNF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318141
Record name (R)-Timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Timolol

CAS RN

26839-76-9
Record name (R)-Timolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26839-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMOLOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BG20ZUO2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76,200
Citations
TJ Zimmerman, HE Kaufman - Archives of Ophthalmology, 1977 - jamanetwork.com
… timolol solutions of 0.1% though 1.0%. There seems to be no difference in ocular hypotensive effect between timolol … The timolol ophthalmic solutions and diluent used in this study were …
Number of citations: 281 jamanetwork.com
TJ Zimmerman, HE Kaufman - Archives of Ophthalmology, 1977 - jamanetwork.com
… Timolol maléate /i-adrenergic ''locking agent, may be such a new drug for the treatment of glaucoma. Timolol … were placebo, 0.5% timolol maléate, and 1.5% timolol maléate. One eye …
Number of citations: 470 jamanetwork.com
MA Kass, M Gordon, RE Morley, DW Meltzer… - American journal of …, 1987 - Elsevier
… Of the 110 patients included in this study 50 administered timolol alone. Fifteen patients ad ministered timolol and one or more other ocu lar hypotensive agents excluding pilocarpine. …
Number of citations: 276 www.sciencedirect.com
EM Van Buskirk - Ophthalmology, 1980 - europepmc.org
Five hundred forty-seven reports of adverse reactions to timolol maleate received by the National Registry for Drug-induced Ocular Side Effects during an eleven-month period were …
Number of citations: 321 europepmc.org
MS Passo, EA Palmer, EM Van Buskirk - Ophthalmology, 1984 - Elsevier
… Abstract: Plasma timolol levels were measured in our timolol-treated glaucoma patients … chronic timolol therapy before, one hour, and three' hours after receiving one drop of 0.5% timolol…
Number of citations: 183 www.sciencedirect.com
Norwegian Multicenter Study Group - New England Journal of …, 1981 - Mass Medical Soc
… in the placebo group and 7.7 per cent in the timolol group — a reduction of 44.6 per cent (P = … in the timolol group (P = 0.0006). We conclude that long-term treatment with timolol in …
Number of citations: 871 www.nejm.org
…, Dorzolamide-Timolol Combination Study Group - Ophthalmology, 1998 - Elsevier
OBJECTIVE: To compare the dorzolamide-timolol fixed combination twice daily to its components, timolol maleate and dorzolamide hydrochloride, given in their usual monotherapy …
Number of citations: 148 www.sciencedirect.com
T Nieminen, T Lehtimäki, J Mäenpää… - … journal of clinical and …, 2007 - Taylor & Francis
… systematically absorbed fraction of ophthalmic timolol, with 0.5 % aqueous … timolol correlate with the changes in HR. Neither 0.5 % aqueous nor 0.1 % hydrogel formulations of timolol …
Number of citations: 116 www.tandfonline.com
M Volotinen, J Hakkola, O Pelkonen… - Basic & clinical …, 2011 - Wiley Online Library
… Earlier clinical studies have suggested that timolol is metabolized by CYP2D6, an … timolol metabolism, although also CYP2C19 may have a minor role. Liver is the principal site of timolol …
Number of citations: 72 onlinelibrary.wiley.com
…, I Adamsons, Dorzolamide-Timolol Study Group - Ophthalmology, 1998 - Elsevier
… -timolol combination twice daily and placebo three times daily or dorzolamide three times daily and timolol … In the open-label extension, 220 patients received the dorzolamide-timolol …
Number of citations: 166 www.sciencedirect.com

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